Cascade cyclization and acyl migration of propargylic esters with isocyanides: rapid access to substituted furans†

Chemical Communications Pub Date: 2019-06-21 DOI: 10.1039/C9CC03550H

Abstract

A novel rearrangement of ester-activated propargylic acetate with isocyanide has been disclosed. This protocol enables a quick synthesis of polysubstituted furan derivatives. The reaction outcome also reveals that the ester group is employed for the construction of a furan ring and an acyl migration is observed.

Graphical abstract: Cascade cyclization and acyl migration of propargylic esters with isocyanides: rapid access to substituted furans
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